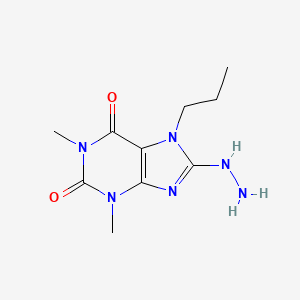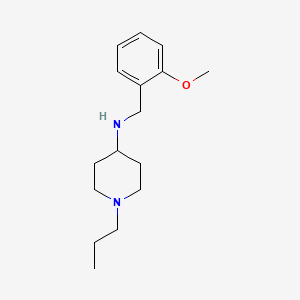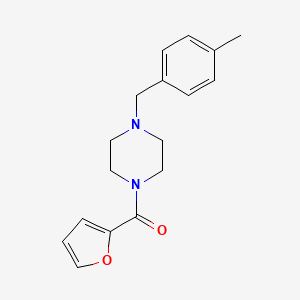
2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug that is widely used in the medical field for its anti-inflammatory, analgesic, and antipyretic properties. This drug is commonly used to treat various types of pain and inflammation, including arthritis, menstrual cramps, and postoperative pain.
作用機序
The mechanism of action of 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response and pain perception. By inhibiting COX enzymes, 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide has been shown to have a number of biochemical and physiological effects. These include the inhibition of platelet aggregation, reduction of fever, and the inhibition of leukocyte chemotaxis. Additionally, 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide has been shown to have a positive effect on bone mineral density, which may be beneficial in the treatment of osteoporosis.
実験室実験の利点と制限
One of the advantages of using 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide in lab experiments is its well-established safety profile. 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide has been extensively studied in both animal and human models, and its safety and efficacy have been well-documented. However, one of the limitations of using 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide in lab experiments is its potential for non-specific effects, which may complicate the interpretation of results.
将来の方向性
There are several potential future directions for research involving 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide. One area of interest is the development of new formulations of 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide that can be administered via alternative routes, such as transdermal patches or inhalation. Additionally, there is a growing interest in the use of 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide as a potential treatment for Alzheimer's disease, as recent research has shown that 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide may have neuroprotective effects. Finally, there is a need for further research into the potential long-term effects of 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide use, particularly in patients with chronic conditions such as arthritis.
合成法
The synthesis of 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide involves the reaction of 2,3-dichloroaniline with 3-chloro-2-methylbenzoic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with benzoyl chloride to form the final product.
科学的研究の応用
2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various medical conditions. Recent research has shown that 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide has antitumor properties and can inhibit the growth of cancer cells. Additionally, 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide has been shown to have anti-inflammatory effects in the treatment of chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).
特性
IUPAC Name |
2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-10(15)5-3-7-12(8)18-14(19)9-4-2-6-11(16)13(9)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUONIJWXNIHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5819035.png)
![N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5819041.png)

![2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819045.png)


![N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5819057.png)

![2-(4-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819080.png)
![4-bromo-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5819088.png)
![1-[5,7-dimethyl-2-(2-propyn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5819109.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5819136.png)
